An In-depth Technical Guide to 1-Benzofuran-2-yl-ethylamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Benzofuran-2-yl-ethylamine: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-Benzofuran-2-yl-ethylamine, a heterocyclic amine belonging to the broader class of benzofuran derivatives. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis, characterization, and potential applications of this and related molecules.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3][4] These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitumor, and antiviral properties.[3][4] The rigid, planar structure of the benzofuran ring system allows for specific interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents.[4] 1-Benzofuran-2-yl-ethylamine, as a member of this important class of compounds, holds significant potential for further investigation and development.
Chemical Structure and Properties
Molecular Identity
-
IUPAC Name: 1-(1-Benzofuran-2-yl)ethanamine[5]
-
Synonyms: 2-(1-Aminoethyl)benzofuran
-
CAS Number: Not explicitly found for the racemate, though related structures have CAS numbers.
-
Molecular Formula: C₁₀H₁₁NO[5]
-
Molecular Weight: 161.20 g/mol [5]
Structural Elucidation
The chemical structure of 1-Benzofuran-2-yl-ethylamine consists of a benzofuran core substituted at the 2-position with an ethylamine group. The amine functionality is located on the first carbon of the ethyl side chain.
Caption: Chemical structure of 1-Benzofuran-2-yl-ethylamine.
Physicochemical Properties
| Property | Value (Estimated) | Source/Rationale |
| Melting Point | Not available (likely a liquid or low-melting solid) | The precursor 1-(1-benzofuran-2-yl)ethan-1-ol has a melting point of 39-41 °C. The amine may have a lower melting point. |
| Boiling Point | ~270 °C at 760 mmHg | Based on the boiling point of 1-(1-benzofuran-2-yl)ethan-1-ol (270.4°C at 760 mmHg).[6] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water. | Typical for small organic amines. |
| pKa | 8.5 - 9.5 | Estimated for a primary amine of this type. |
Synthesis of 1-Benzofuran-2-yl-ethylamine
The synthesis of 1-Benzofuran-2-yl-ethylamine can be achieved through a multi-step process starting from readily available precursors. A common and logical synthetic route involves the preparation of 2-acetylbenzofuran followed by reductive amination.
Caption: Proposed synthetic workflow for 1-Benzofuran-2-yl-ethylamine.
Step 1: Synthesis of 2-Acetylbenzofuran
2-Acetylbenzofuran is a key intermediate and can be synthesized from salicylaldehyde and chloroacetone in the presence of a base, such as potassium carbonate.[7]
Experimental Protocol:
-
To a solution of salicylaldehyde in a suitable solvent (e.g., acetone or ethanol), add an equimolar amount of chloroacetone.
-
Add an excess of anhydrous potassium carbonate to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-acetylbenzofuran.
Step 2: Reductive Amination to 1-Benzofuran-2-yl-ethylamine
The conversion of the ketone (2-acetylbenzofuran) to the primary amine (1-Benzofuran-2-yl-ethylamine) is a reductive amination reaction. A classic method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]
Generalized Experimental Protocol (Leuckart Reaction):
-
In a round-bottom flask, mix 2-acetylbenzofuran with an excess of ammonium formate.
-
Heat the mixture to a high temperature (typically 120-165 °C) for several hours.[8] The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture and add a strong base (e.g., NaOH solution) to hydrolyze the intermediate formamide and liberate the free amine.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography.
Disclaimer: This is a generalized protocol. The specific reaction conditions (temperature, time, and stoichiometry) may need to be optimized for this particular substrate.
Potential Applications and Biological Significance
While specific pharmacological studies on 1-Benzofuran-2-yl-ethylamine are limited, the broader class of 2-aminoethylbenzofurans and other benzofuran derivatives has shown significant potential in various therapeutic areas.
Central Nervous System (CNS) Activity
Derivatives of 2-aminoethylbenzofuran have been identified as potent histamine H3 receptor antagonists.[10] H3 receptor antagonism is a promising strategy for the treatment of cognitive disorders, and some of these compounds have demonstrated cognition-enhancing properties in animal models.
Anticancer Potential
Numerous studies have highlighted the anticancer activity of benzofuran derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics. The structural similarity of 1-Benzofuran-2-yl-ethylamine to other bioactive benzofurans suggests that it could be a valuable scaffold for the development of new anticancer agents.
Antimicrobial Activity
The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[3] The development of new antimicrobial agents is a critical area of research, and 1-Benzofuran-2-yl-ethylamine could serve as a lead structure for the synthesis of novel antimicrobial compounds.
Anti-Alzheimer's Disease Potential
Recent research has explored 2-arylbenzofuran derivatives as potential agents for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against key enzymes implicated in the pathology of the disease.
Analytical Characterization
The structure and purity of 1-Benzofuran-2-yl-ethylamine would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for 1-Benzofuran-2-yl-ethylamine are presented below. These are estimates based on the analysis of similar structures and general principles of NMR spectroscopy.[11][12][13]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.2 - 7.6 | m | 4H | Benzene ring protons |
| Furan-H | 6.7 - 6.8 | s | 1H | C3-H of furan ring |
| CH-NH₂ | 4.1 - 4.3 | q | 1H | Methine proton |
| NH₂ | 1.5 - 2.5 | br s | 2H | Amine protons |
| CH₃ | 1.4 - 1.6 | d | 3H | Methyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic/Furan C | 105 - 160 | Benzofuran ring carbons |
| CH-NH₂ | 45 - 55 | Methine carbon |
| CH₃ | 20 - 25 | Methyl carbon |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 161. A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1000 - 1250 |
| C-O-C stretch (furan) | 1000 - 1300 |
Conclusion
1-Benzofuran-2-yl-ethylamine is a molecule of significant interest due to its structural relationship to a wide range of biologically active benzofuran derivatives. While specific data on this compound is sparse, its synthesis is achievable through established chemical transformations. The potential for this compound and its analogs in CNS disorders, oncology, and infectious diseases warrants further investigation. This guide provides a foundational understanding for researchers to explore the synthesis, properties, and applications of this promising chemical entity.
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